molecular formula C19H19N3O5 B2654889 N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide CAS No. 1797965-47-9

N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide

Cat. No.: B2654889
CAS No.: 1797965-47-9
M. Wt: 369.377
InChI Key: UECLYYQUNCRZSC-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a cyanophenyl group, a dimethoxyphenyl group, and an oxalamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyanophenyl intermediate: This step involves the nitration of a suitable phenyl precursor followed by reduction to obtain the 2-cyanophenyl group.

    Preparation of the dimethoxyphenyl intermediate: The 3,4-dimethoxyphenyl group is synthesized through the methoxylation of a phenyl precursor.

    Coupling of intermediates: The cyanophenyl and dimethoxyphenyl intermediates are coupled using a suitable coupling agent such as oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide can be compared with similar compounds such as:

    N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide: Lacks the dimethoxyphenyl group, which may affect its chemical properties and applications.

    N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)ethyl)oxalamide: Lacks the hydroxyl group, potentially altering its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-26-16-8-7-12(9-17(16)27-2)15(23)11-21-18(24)19(25)22-14-6-4-3-5-13(14)10-20/h3-9,15,23H,11H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECLYYQUNCRZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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